4-(2-(azepan-1-yl)-2-oxoethyl)-2-(p-tolyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide
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Description
4-(2-(azepan-1-yl)-2-oxoethyl)-2-(p-tolyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide is a useful research compound. Its molecular formula is C22H25N3O4S and its molecular weight is 427.52. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Applications
This compound and related structures have been explored for their synthesis and potential chemical applications. Fülöpová et al. (2015) described the efficient synthesis of similar 4H-benzo[b][1,4]thiazine 1,1-dioxides, highlighting their biological, medicinal, and industrial applications (Fülöpová et al., 2015). Moreover, Khazaei et al. (2015) used a related compound as a catalyst for synthesizing various organic derivatives, emphasizing the method's advantages, including high yields and compliance with green chemistry protocols (Khazaei et al., 2015).
Biological and Medicinal Research
A study by Zia-ur-Rehman et al. (2009) focused on synthesizing novel biologically active derivatives of a similar compound, demonstrating their potential antibacterial and antioxidant activities (Zia-ur-Rehman et al., 2009). This highlights the broader potential of these compounds in pharmaceutical research.
Materials Science and Optoelectronics
The work of Chen et al. (2016) explored benzo[d][1,2,3]thiadiazole derivatives for their application in organic semiconductors, useful in transistors, solar cells, photodetectors, and thermoelectrics (Chen et al., 2016). Such studies indicate the relevance of thiadiazine derivatives in advanced material sciences.
Pharmaceutical Applications
Research on benzothiazepine and benzoxazepine derivatives, as conducted by Kaur et al. (2012), revealed their potential as antipsychotic and anticonvulsant agents (Kaur et al., 2012). This suggests possible pharmaceutical applications for structurally related compounds like 4-(2-(azepan-1-yl)-2-oxoethyl)-2-(p-tolyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide.
Properties
IUPAC Name |
4-[2-(azepan-1-yl)-2-oxoethyl]-2-(4-methylphenyl)-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O4S/c1-17-10-12-18(13-11-17)25-22(27)24(16-21(26)23-14-6-2-3-7-15-23)19-8-4-5-9-20(19)30(25,28)29/h4-5,8-13H,2-3,6-7,14-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRZHYFIOYPFUAM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC(=O)N4CCCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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